Cas no 1821740-20-8 ((2S,3R)-2-methylazetidin-3-ol;hydrochloride)

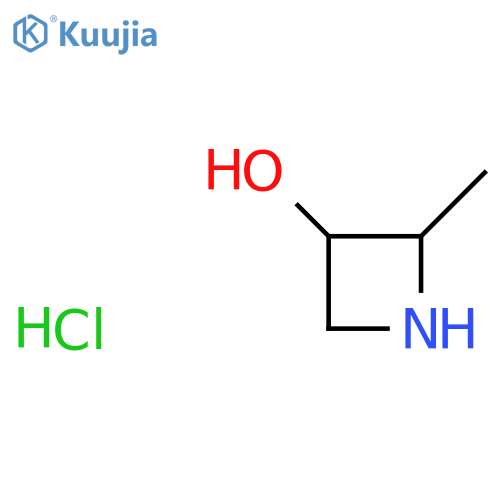

1821740-20-8 structure

商品名:(2S,3R)-2-methylazetidin-3-ol;hydrochloride

CAS番号:1821740-20-8

MF:C4H10ClNO

メガワット:123.581300258636

MDL:MFCD19224803

CID:4619651

PubChem ID:55300647

(2S,3R)-2-methylazetidin-3-ol;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Methylazetidin-3-ol hydrochloride

- rel-(2R,3R)-2-methylazetidin-3-ol hydrochloride

- trans-2-Methylazetidin-3-ol hydrochloride

- (2S,3R)-2-Methylazetidin-3-ol hydrochloride

- SB20164

- 3-Hydroxy-2-methylazetidine hydrochloride

- (2S,3R)-2-methylazetidin-3-ol;hydrochloride

- P18430

- MFCD19224803

- MFCD31707756

- AKOS006381031

- (2S,3R)-2-METHYLAZETIDIN-3-OL HCL

- BS-43161

- 1354384-23-8

- D79131

- CS-0045456

- 1821740-20-8

- TRANS-2-METHYLAZETIDIN-3-OL HCL

-

- MDL: MFCD19224803

- インチ: 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H

- InChIKey: VGWXJFDIRONLQP-UHFFFAOYSA-N

- ほほえんだ: Cl.OC1CNC1C

計算された属性

- せいみつぶんしりょう: g/mol

- どういたいしつりょう: g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 55.5

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.299

- ぶんしりょう: g/mol

(2S,3R)-2-methylazetidin-3-ol;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101147-1-100G |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride |

1821740-20-8 | 97% | 100g |

¥ 58,575.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101147-1-10G |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride |

1821740-20-8 | 97% | 10g |

¥ 11,715.00 | 2023-04-06 | |

| Chemenu | CM537326-100g |

(2S,3R)-2-Methylazetidin-3-ol hydrochloride |

1821740-20-8 | 97% | 100g |

$10650 | 2023-02-02 | |

| Chemenu | CM537326-50g |

(2S,3R)-2-Methylazetidin-3-ol hydrochloride |

1821740-20-8 | 97% | 50g |

$6390 | 2023-02-02 | |

| Aaron | AR01DY4X-100mg |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride |

1821740-20-8 | 97% | 100mg |

$108.00 | 2025-02-11 | |

| Aaron | AR01DY4X-250mg |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride |

1821740-20-8 | 97% | 250mg |

$162.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1053197-100mg |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride |

1821740-20-8 | 97% | 100mg |

$150 | 2024-07-21 | |

| abcr | AB565886-5g |

(2S,3R)-2-Methylazetidin-3-ol hydrochloride, 95%; . |

1821740-20-8 | 95% | 5g |

€1904.60 | 2024-08-02 | |

| A2B Chem LLC | AX29285-10g |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride |

1821740-20-8 | 95% | 10g |

$1939.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1053197-500mg |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride |

1821740-20-8 | 97% | 500mg |

$290 | 2024-07-21 |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1821740-20-8 ((2S,3R)-2-methylazetidin-3-ol;hydrochloride) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1821740-20-8)(2S,3R)-2-methylazetidin-3-ol;hydrochloride

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):176.0/302.0/440.0/1322.0